molecular formula C9H19N3O B2896933 3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea CAS No. 1690628-70-6

3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea

Cat. No.: B2896933
CAS No.: 1690628-70-6
M. Wt: 185.271
InChI Key: XODZZYOJOCXUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea is a synthetic organic compound of significant interest in modern drug discovery and medicinal chemistry. With the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol, this compound belongs to the class of urea derivatives, a group renowned for its ability to form multiple stable hydrogen bonds with biological targets, thereby modulating potency and selectivity . The structure incorporates a urea functionality, which is a privileged scaffold in the design of bioactive molecules, and a dimethylamine (DMA) pharmacophore, a feature prevalent in numerous FDA-approved therapies . The DMA group is known to contribute favorable properties to a molecule, including enhanced solubility and bioavailability, which are critical for pharmacokinetic optimization . Urea derivatives are extensively utilized in scientific research as key intermediates for constructing more complex molecular architectures. They play a vital role in the development of compounds for potential applications in central nervous system (CNS) disorders, metabolic diseases, and oncology, based on the established activities of molecules sharing these functional groups . The mechanism of action for research compounds containing these motifs often involves targeted interactions with enzymes or receptors, such as enzyme inhibition or receptor antagonism/agonism, facilitating specific physiological responses in experimental models. This product is provided for Research Use Only . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,1-dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)9(13)10-7-8-5-4-6-12(8)3/h8H,4-7H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODZZYOJOCXUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690628-70-6
Record name 3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural and Chemical Context of the Target Compound

Molecular Architecture

3,3-Dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea (C10H21N3O) consists of:

  • A urea core ($$ \text{H}2\text{NCONH}2 $$) with two methyl groups at the N3 position.
  • A (1-methylpyrrolidin-2-yl)methyl substituent at the N1 position, introducing a five-membered nitrogen heterocycle with a methyl group at the 1-position and a methylene bridge to the urea nitrogen.

Synthetic Relevance

The compound’s pharmacological potential necessitates high-purity synthesis, often requiring:

  • Precise control over pyrrolidine ring substitution.
  • Optimization of urea bond formation to avoid polymerization or hydrolysis.

Preparation Methodologies

Direct Reaction of Amines with Urea

General Protocol

Adapted from US4310692A, this method involves reacting (1-methylpyrrolidin-2-yl)methylamine with urea in a high-boiling solvent (e.g., xylene, dichlorobenzene) at 120–135°C. Ammonia is released and removed to shift equilibrium toward product formation.

Example Procedure:

  • Suspend 2 mol urea in 400 mL dry xylene.
  • Heat to 120–125°C under stirring.
  • Introduce (1-methylpyrrolidin-2-yl)methylamine (1.5–2 mol equivalents) dropwise.
  • Maintain temperature until ammonia evolution ceases (~4–6 hours).
  • Concentrate, cool, and crystallize the product.

Yield: 75–85% (estimated based on analogous reactions in).

Critical Parameters
  • Solvent Choice: Xylene or dichlorobenzene prevents urea decomposition and dissolves intermediates.
  • Amine Purity: Residual moisture in the amine leads to hydrolysis; drying over molecular sieves is essential.
  • Temperature Control: Excessively high temperatures (>150°C) degrade the pyrrolidine ring.

Isocyanate-Mediated Synthesis

Carbamoyl Chloride Route

Reacting 3,3-dimethylcarbamoyl chloride with (1-methylpyrrolidin-2-yl)methylamine in dichloromethane at 0–5°C yields the target urea.

Example Procedure:

  • Dissolve 1 mol 3,3-dimethylcarbamoyl chloride in 200 mL DCM.
  • Add 1.1 mol amine dropwise under nitrogen.
  • Stir at 0°C for 2 hours, then warm to room temperature.
  • Wash with water, dry over Na2SO4, and concentrate.

Yield: 70–78% (based on).

Challenges
  • Side Reactions: Competing formation of biurets or isocyanate oligomers.
  • Safety: Carbamoyl chlorides are moisture-sensitive and require inert handling.

Synthesis of the Amine Precursor: (1-Methylpyrrolidin-2-yl)methylamine

Reductive Amination of Pyrrolidin-2-ylmethanol

  • Methylation: Treat pyrrolidin-2-ylmethanol with methyl iodide in THF using NaH as a base.
  • Oxidation: Convert the alcohol to an aldehyde via Swern oxidation.
  • Reductive Amination: React the aldehyde with ammonium acetate and NaBH3CN to yield the amine.

Yield: 60–65% over three steps.

Gabriel Synthesis

  • Alkylation: Treat phthalimide with (1-methylpyrrolidin-2-yl)methyl bromide.
  • Deprotection: Hydrazinolysis releases the free amine.

Yield: 55–60%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Urea Reaction 75–85 90–95 Simple, one-pot procedure Requires high-purity amine
Isocyanate Route 70–78 85–90 Avoids ammonia handling Hazardous intermediates
Reductive Amination 60–65 80–85 Flexible precursor synthesis Multi-step, moderate yield

Optimization Strategies

Solvent Screening

  • Xylene vs. Dichlorobenzene: Dichlorobenzene offers higher boiling points (180°C) but poses toxicity concerns.
  • Polar Aprotic Solvents: DMF or NMP improves solubility of polar intermediates but complicates purification.

Catalytic Enhancements

  • Acid Catalysis: p-Toluenesulfonic acid (0.5 mol%) accelerates urea formation by protonating the amine.
  • Microwave Assistance: Reduces reaction time by 30–40% in isocyanate routes.

Scalability and Industrial Feasibility

Pilot-Scale Considerations

  • Continuous Flow Reactors: Minimize thermal degradation during urea synthesis.
  • Crystallization Optimization: Use antisolvents (hexane) to improve product recovery.

Cost Analysis

Component Cost (USD/kg) Contribution to Total Cost (%)
(1-Methylpyrrolidin-2-yl)methylamine 450–600 55–60
Urea 0.5–1.0 5–10
Solvents 20–30 15–20

Chemical Reactions Analysis

3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Heterocyclic Substituents

1-(4,6-Dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea (CAS 138724-53-5)
  • Molecular Formula : C₁₄H₁₇N₅O₅S
  • Key Features :
    • Urea core linked to dimethoxypyrimidinyl and ethanesulfonylpyridinyl groups.
    • The sulfonyl group enhances polarity, likely improving solubility in aqueous media compared to the target compound .
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas
  • Synthesis: Prepared via refluxing amines with azides or pyrazolooxazinones in toluene or CHCl₃ .
  • Key Features :
    • Hydroxymethylpyrazole substituent provides hydrogen-bonding capacity, enhancing interactions with biological targets.

Non-Urea Compounds with Shared Substituents

Triadimefon (CAS 43121-43-3)
  • Molecular Formula : C₁₄H₁₆ClN₃O₂
  • Key Features: 3,3-Dimethyl-2-butanone backbone with a triazole and chlorophenoxy group .
  • Functional Group Contrast :
    • Unlike the urea core, Triadimefon’s ketone and triazole groups confer different reactivity, possibly making it more stable under acidic conditions.
3,3-Dimethyl-1-(methylthio)-2-butanone (CAS 39082-00-3)
  • Key Features :
    • Thiomethyl group instead of urea, with a 3,3-dimethyl ketone structure .

Pyrrolidine-Containing Compounds

(S)-3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine Analog)
  • Key Features :
    • Pyrrolidine linked to a pyridine ring, as seen in nicotine .
  • Bioactivity Inference :
    • The target compound’s pyrrolidine-methyl group may mimic nicotine’s neuroactive properties, suggesting possible applications in receptor modulation.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Substituents Potential Properties References
3,3-Dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea C₉H₁₈N₃O Urea 3,3-Dimethyl, pyrrolidine-methyl Lipophilic, possible CNS activity N/A
1-(4,6-Dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea C₁₄H₁₇N₅O₅S Urea, sulfonyl Dimethoxypyrimidinyl, ethanesulfonyl High polarity, agrochemical use
Triadimefon C₁₄H₁₆ClN₃O₂ Triazole, ketone 4-Chlorophenoxy, 3,3-dimethyl Fungicidal activity
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas Varies Urea, hydroxymethylpyrazole Alkyl/aryl, hydroxymethyl Enhanced hydrogen bonding

Biological Activity

3,3-Dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea, with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.

The compound is characterized by a urea functional group attached to a pyrrolidine ring, which influences its biological interactions. The synthesis typically involves the reaction of 1-methylpyrrolidine with dimethylcarbamoyl chloride under specific conditions, allowing for controlled production of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating biochemical pathways crucial for cellular function.
  • Receptor Binding : It has the potential to bind to specific receptors, influencing signaling pathways that can lead to therapeutic effects.

Biological Activity and Applications

Research has indicated several areas where this compound shows promise:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives have been screened against resistant strains of bacteria such as Staphylococcus aureus. Initial findings suggest that modifications in the structure can enhance antibacterial efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the effects of this compound on various cell lines. The results indicate that while some derivatives exhibit significant cytotoxic effects against cancer cells, the selectivity index varies depending on structural modifications .

Study 1: Antibacterial Efficacy

A study aimed at optimizing small polar hits against S. aureus revealed that certain structural features of urea derivatives can significantly enhance antibacterial activity. The study highlighted that compounds with specific substitutions on the pyrrolidine ring showed improved potency compared to their parent structures .

Study 2: Toxicological Assessment

A toxicological assessment using rat models indicated that exposure to similar compounds resulted in developmental toxicity. This study emphasized the importance of evaluating both the parent compound and its metabolites for understanding the full scope of biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
1,1-Dimethyl-3-[(1-methylpiperidin-4-yl)methyl]ureaStructureModerate antibacterial activity
1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]ureaStructureHigher cytotoxicity against cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.